Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Overview

Description

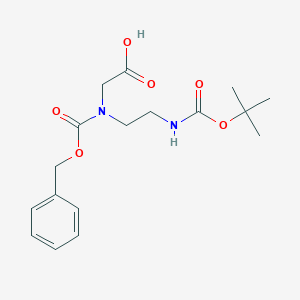

Z-N-(N-beta-Boc-aminoethyl)-gly-OH: is a synthetic compound used primarily in biochemical research. It is known for its role in proteomics and other biochemical studies. The compound has a molecular formula of C17H24N2O6 and a molecular weight of 352.38 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-N-(N-beta-Boc-aminoethyl)-gly-OH typically involves the protection of amino groups and the coupling of glycine derivatives. The process often starts with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. This is followed by the coupling of the protected aminoethyl group with glycine. The reaction conditions usually involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Z-N-(N-beta-Boc-aminoethyl)-gly-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove protective groups or to modify the compound’s structure.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to deprotected aminoethyl-glycine derivatives.

Scientific Research Applications

Scientific Research Applications

Z-N-(N-beta-Boc-aminoethyl)-gly-OH finds extensive use in several domains:

Chemistry

- Peptide Synthesis : It serves as a building block in the synthesis of peptides and other complex molecules, allowing for the introduction of specific functionalities that enhance biological activity.

Biology

- Protein Interactions : The compound is utilized in studies examining protein-protein interactions, enzyme mechanisms, and the role of specific amino acids in biological systems.

- Drug Development : Its structure allows for modifications that can lead to the development of novel therapeutic agents targeting specific biological pathways .

Industrial Applications

- Biochemical Reagents : this compound is used in producing biochemical reagents and diagnostic tools essential for various assays and experimental setups .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound:

- Study on Enzyme Inhibition : Research demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential in drug design .

- Peptide Therapeutics Development : A case study highlighted the successful incorporation of this compound into peptide sequences aimed at enhancing stability and bioactivity, leading to promising results in preclinical trials .

Mechanism of Action

The mechanism of action of Z-N-(N-beta-Boc-aminoethyl)-gly-OH involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The Boc group provides protection during synthesis, allowing for selective reactions at other sites.

Comparison with Similar Compounds

Similar Compounds

- Z-N-(N-beta-Boc-aminoethyl)-L-alanine

- Z-N-(N-beta-Boc-aminoethyl)-L-valine

- Z-N-(N-beta-Boc-aminoethyl)-L-leucine

Uniqueness

Z-N-(N-beta-Boc-aminoethyl)-gly-OH is unique due to its specific structure, which allows for selective reactions and high stability. Compared to similar compounds, it offers distinct advantages in terms of reactivity and ease of synthesis.

Biological Activity

Z-N-(N-beta-Boc-aminoethyl)-gly-OH is a compound that has garnered attention in the field of peptide synthesis and biological research due to its structural components and potential biological activities. This article delves into the biological activity of this compound, exploring its biochemical properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is an amino acid derivative that incorporates a glycine moiety protected by the benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) groups. These protective groups play a crucial role in preventing undesired reactions during peptide synthesis, facilitating the controlled assembly of peptides.

The compound's structure allows it to participate in various biochemical processes:

- Role in Peptide Synthesis : this compound serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids while maintaining stability against hydrolysis and oxidation during synthesis.

- Cellular Effects : The peptides synthesized using this compound can influence cellular functions such as signaling pathways, gene expression, and metabolic processes. The specific effects depend on the sequence and structure of the resulting peptides.

The biological activity of this compound is primarily indirect, as it acts as a precursor for biologically active peptides. The mechanism involves:

- Protection and Deprotection : The Boc and Z groups are removed under specific conditions (e.g., acidic or basic environments), allowing the formation of peptide bonds. This process is essential for creating peptides that can interact with biological targets .

- Influence on Peptide Structure : The structural characteristics imparted by the glycine moiety contribute to the conformational flexibility of synthesized peptides, which can enhance their binding affinity to target proteins or receptors.

1. Inhibition Studies

Research has indicated that peptides synthesized from this compound can exhibit inhibitory effects on specific enzymes. For instance, studies have shown that certain peptide constructs can inhibit metallo-β-lactamases (MBLs) by sequestering zinc ions, thereby restoring the efficacy of β-lactam antibiotics against resistant bacteria .

| Peptide | Target Enzyme | IC50 (μM) | Effect |

|---|---|---|---|

| Peptide A | NDM-1 | 13 | Inhibition via Zn2+ chelation |

| Peptide B | MBLs | 12 | Direct removal of Zn2+ |

2. Cellular Impact Studies

In vitro studies have demonstrated that peptides derived from this compound can affect cell viability and proliferation. For example, one study reported that certain peptide sequences led to increased apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Transport and Distribution

The distribution of peptides synthesized using this compound is influenced by their molecular weight, charge, and hydrophobicity. These factors determine their ability to penetrate cellular membranes and reach intracellular targets. Research indicates that modifications to the peptide structure can enhance cellular uptake and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for Z-N-(N-beta-Boc-aminoethyl)-gly-OH, and how can stepwise protection be achieved?

- Methodological Answer : The synthesis involves sequential protection of functional groups. First, the aminoethyl group is protected using tert-butoxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate in a basic medium (e.g., aqueous NaHCO₃). The glycine residue is then introduced using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions. Finally, the N-terminal is protected with benzyloxycarbonyl (Z) via reaction with benzyl chloroformate. Purification at each step is critical; reversed-phase HPLC is recommended to isolate intermediates .

Q. Which characterization techniques are essential to confirm the identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify Boc and Z group integration (e.g., Boc tert-butyl protons at ~1.4 ppm, Z benzyl protons at ~7.3 ppm) .

- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight. Note: Hydroxyglycine intermediates may decompose during MS analysis; use reflectron mode to distinguish decomposition artifacts .

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–9) at 25°C. Monitor degradation via HPLC every 24 hours. Boc groups are labile under acidic conditions (pH < 3), while Z groups are stable .

- Thermal Stability : Store aliquots at −20°C (long-term) and 4°C (short-term). Use TGA/DSC to determine decomposition temperatures .

Advanced Research Questions

Q. How can racemization during the coupling of this compound be minimized in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Racemization occurs during activation of the carboxyl group. Mitigation strategies:

- Use low-basicity coupling agents (e.g., HATU instead of HBTU) and pre-activate the amino acid in DMF/DCM mixtures.

- Incorporate pseudoproline dipeptides (e.g., Fmoc-Gly-(Dmb)Gly-OH) to reduce steric hindrance and improve coupling efficiency .

- Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What advanced analytical approaches resolve discrepancies between spectroscopic data (e.g., NMR vs. MS) for this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- High-Resolution MS (HRMS) : Resolve isotopic patterns to confirm molecular formula.

- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., overlapping signals from ethylenic or Boc groups) .

- X-ray Crystallography : If crystalline, determine absolute configuration to rule out stereochemical mismatches .

Q. How can researchers optimize the use of this compound in studying peptide tertiary structure interactions?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins.

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time interaction kinetics with receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity .

Q. Methodological Considerations for Data Contradictions

- Example : If NMR indicates a single Boc group but MS shows a +56 Da fragment, this suggests partial Boc deprotection during analysis. Stabilize the compound with 0.1% TFA in the MS matrix to suppress decomposition .

- Example : Discrepancies in melting points between batches may arise from polymorphic forms. Characterize using powder XRD and DSC to identify crystalline vs. amorphous phases .

Properties

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-phenylmethoxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-9-10-19(11-14(20)21)16(23)24-12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHFRSUKEDBJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427287 | |

| Record name | Z-(Boc-aminoethyl)-L-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34046-07-6 | |

| Record name | Z-(Boc-aminoethyl)-L-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.